

Introduction: A Uniquely Strained Scaffold for Advanced Materials and Therapeutics

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Compound of Interest

Compound Name:	Cyclobutane-1,2,3,4-tetracarboxylic dianhydride
Cat. No.:	B7799102

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Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA) is a cycloaliphatic dianhydride monomer that has garnered significant interest for its rigid, strained, and stereochemically defined structure. While its primary application lies in the synthesis of high-performance aliphatic polyimides—polymers prized for their optical transparency and thermal stability—the unique three-dimensional topography of the cyclobutane core also presents compelling opportunities for the design of novel therapeutic agents.^{[1][2][3][4]} This guide provides a comprehensive technical overview of CBDA, moving from its fundamental physicochemical properties to its synthesis and application, with the goal of equipping researchers with the expert-level knowledge required to leverage this versatile molecule in both materials science and drug discovery.

Section 1: Molecular Structure and Identification

CBDA is the product of the photochemical [2+2] cycloaddition of two maleic anhydride molecules.^[5] This reaction mechanism directly informs the resulting stereochemistry and molecular geometry.

Table 1: Compound Identification

Identifier	Value
CAS Number	4415-87-6 [6]
Molecular Formula	C ₈ H ₄ O ₆ [7]
Molecular Weight	196.11 g/mol [7]
IUPAC Name	4,9-dioxatricyclo[5.3.0.0 ^{2,6}]decane-3,5,8,10-tetrone [6]
Common Synonyms	1,2,3,4-Cyclobutanetetracarboxylic dianhydride, CBDA, Maleic anhydride cyclic dimer [8] [9]

| SMILES String | O=C1OC(=O)C2C1C3C2C(=O)OC3=O[\[10\]](#) |

Caption: 2D representation of CBDA molecular structure.

Stereochemistry and Conformation

The cyclobutane ring is not planar but exists in a puckered conformation to alleviate torsional strain. The photodimerization of maleic anhydride typically yields a product with a cis-trans-cis configuration of the carboxylic groups relative to the cyclobutane ring. This specific arrangement is critical as it dictates the geometry of the resulting polymer backbone or the orientation of pharmacophores in a drug candidate. There are several possible stereoisomers of the parent 1,2,3,4-cyclobutanetetracarboxylic acid, but the dianhydride formed from maleic anhydride is predominantly this specific isomer.[\[10\]](#)[\[11\]](#)

Section 2: Physicochemical and Spectroscopic Properties

The utility of CBDA is rooted in its distinct physical properties, particularly its high thermal stability.

Table 2: Physicochemical Properties of CBDA

Property	Value	Source(s)
Appearance	White to off-white crystalline powder	[12]
Melting Point	>300 °C	[8]
Boiling Point (Predicted)	545.3 ± 50.0 °C	[8]

| Density (Predicted) | 1.823 ± 0.06 g/cm³ |[\[8\]](#) |

Solubility

CBDA is qualitatively described as being soluble in toluene and very soluble in water, with which it will slowly react to form the corresponding tetracarboxylic acid.[\[4\]](#)[\[13\]](#) Its poor solubility in many common organic solvents can present challenges in polymerization, often requiring high-boiling point solvents like m-cresol.

Thermal Stability

Thermogravimetric analysis (TGA) is a critical technique for assessing the thermal stability of a monomer intended for high-temperature applications.[\[14\]](#) TGA data for CBDA shows exceptional stability. The decomposition temperature (Td), defined as the temperature at which 10% weight loss occurs, is approximately 340 °C, with the onset of major decomposition occurring at 365 °C under a nitrogen atmosphere.[\[1\]](#) This high thermal stability is a key prerequisite for its use in synthesizing thermally resistant polyimides.

Spectroscopic Characterization

Confirming the structure and purity of CBDA relies on standard spectroscopic techniques.

- Fourier-Transform Infrared (FT-IR) Spectroscopy: As a cyclic acid anhydride, CBDA exhibits two characteristic and strong carbonyl (C=O) stretching peaks.[\[13\]](#)
 - Symmetric C=O Stretch: Expected in the range of 1845-1870 cm⁻¹.
 - Asymmetric C=O Stretch: Expected in the range of 1775-1800 cm⁻¹.[\[13\]](#) The higher wavenumber of these peaks compared to linear anhydrides is indicative of the ring strain.

A strong C-O stretching peak is also expected between 1000-1300 cm⁻¹.[\[13\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: Due to the molecule's symmetry, the four methine protons on the cyclobutane ring are expected to produce a complex multiplet in the aliphatic region, typically around 3.5-4.5 ppm, depending on the solvent.
- ¹³C NMR: The spectrum is expected to be simple, showing two principal signals: one for the four equivalent methine carbons of the cyclobutane ring (typically ~40-50 ppm) and one for the four equivalent carbonyl carbons (~170-180 ppm).[\[2\]](#)[\[15\]](#)

Section 3: Chemical Properties and Reactivity

The chemistry of CBDA is dominated by the two strained five-membered anhydride rings.

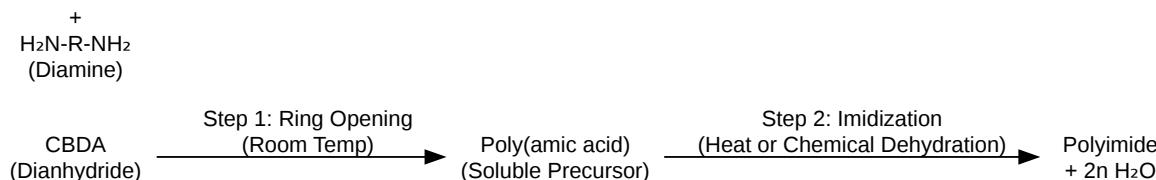
Reactivity of the Anhydride Groups

The inherent angle strain in the fused ring system enhances the electrophilicity of the carbonyl carbons. This makes CBDA significantly more reactive towards nucleophiles than unstrained or aromatic dianhydrides. This heightened reactivity facilitates polymerization under milder conditions and allows for efficient ring-opening reactions, a useful feature in synthetic chemistry.

Polymerization to Polyimides

The most significant chemical reaction of CBDA is its polycondensation with primary diamines. This is a two-step process:

- Poly(amic acid) Formation: At room temperature, the diamine attacks the anhydride, leading to ring-opening and the formation of a soluble poly(amic acid) precursor.
- Imidization: The poly(amic acid) is then converted to the final polyimide through thermal or chemical dehydration, which closes the five-membered imide ring. The high reactivity of CBDA can allow for a one-step polymerization process in a high-boiling solvent.



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Caption: General reaction scheme for the synthesis of polyimides from CBDA.

Hydrolysis

CBDA is sensitive to moisture. In the presence of water, the anhydride rings will hydrolyze to form the parent cyclobutane-1,2,3,4-tetracarboxylic acid. This necessitates careful handling and storage under anhydrous conditions to maintain its integrity as a monomer.

Section 4: Synthesis and Characterization

While several synthetic routes exist, the photodimerization of maleic anhydride remains the most direct and common method.

Experimental Protocol: Synthesis via [2+2] Photocycloaddition

Causality: This protocol relies on the photochemical excitation of maleic anhydride, which then undergoes a [2+2] cycloaddition with a ground-state molecule to form the stable cyclobutane ring. The choice of solvent is critical; it must be transparent to the UV wavelength used and capable of dissolving the starting material without participating in the reaction. Ethyl acetate is a common and effective choice.

Step-by-Step Methodology:

- **Reactor Setup:** A quartz glass photoreactor is required due to its transparency to UV light. Equip the reactor with a UV lamp (e.g., 300 nm), a magnetic stirrer, and a cooling system to manage the heat generated by the lamp.

- Charging the Reactor: Charge the reactor with maleic anhydride (e.g., 100 g) and a suitable solvent such as ethyl acetate (e.g., 250 mL).[13] Stir the mixture to achieve complete dissolution.
- Initiating Photoreaction: Begin cooling the reactor and purge the system with an inert gas like nitrogen to prevent side reactions with oxygen. Once at the target temperature (e.g., 5-10 °C), activate the UV lamp to initiate the photoreaction.
- Reaction Monitoring: Allow the reaction to proceed with continuous stirring for an extended period (e.g., 24 hours). The product, CBDA, is typically insoluble in the reaction medium and will precipitate as a white solid.
- Isolation of Crude Product: After the reaction period, deactivate the lamp and warming system. Isolate the precipitated white solid by filtration.
- Purification: The crude product is often the tetracarboxylic acid or a mixture. To ensure complete conversion to the dianhydride, the solid is treated with a dehydrating agent. Suspend the solid in acetic anhydride and heat to reflux (e.g., 100-140 °C) for several hours (e.g., 24 hours).[13]
- Final Isolation and Drying: Cool the mixture and collect the purified CBDA crystals by filtration. Wash the crystals with a solvent like acetone or 1,4-dioxane to remove residual acetic anhydride. Dry the final product in a vacuum oven (e.g., at 60 °C for 48 hours) to yield pure, crystalline CBDA.[13]

Caption: Experimental workflow for the synthesis and purification of CBDA.

Section 5: Applications in Research and Development

High-Performance Polyimides

The primary industrial application of CBDA is as a monomer for specialty polyimides. Unlike aromatic polyimides which are often yellow or amber, polyimides derived from the aliphatic CBDA are typically colorless and possess high optical transparency.[9]

Key Properties of CBDA-Based Polyimides:

- Optical Clarity: The absence of charge-transfer complexes that color aromatic polyimides makes CBDA-based films highly transparent, which is ideal for optical applications like flexible display substrates and liquid crystal alignment layers.[8]
- Low Dielectric Constant: The aliphatic structure leads to a lower dielectric constant compared to aromatic analogues, a critical property for insulating materials in high-frequency electronics, such as 5G-enabled hardware.[9]
- High Thermal Stability: Despite being aliphatic, the rigid cyclobutane backbone imparts a high glass transition temperature (Tg) and excellent thermal stability, rivaling that of some aromatic polyimides.

Scaffold for Drug Discovery and Medicinal Chemistry

For drug development professionals, the cyclobutane ring is a valuable, albeit underutilized, structural motif.[1][2] Its rigid, three-dimensional nature provides a powerful tool for optimizing drug candidates. CBDA can serve as a starting point for synthesizing complex molecules that incorporate this scaffold.

Strategic Advantages of the Cyclobutane Moiety:

- Conformational Restriction: The puckered, rigid ring can lock flexible side chains into a specific bioactive conformation, reducing the entropic penalty of binding to a protein target and potentially increasing potency and selectivity.[3]
- Bioisosteric Replacement: The cyclobutane scaffold can serve as a non-planar bioisostere for aromatic rings or as a replacement for gem-dimethyl groups, allowing chemists to modulate physicochemical properties like solubility and metabolic stability while maintaining biological activity.
- Improved Metabolic Stability: The C-C bonds of the cyclobutane ring are generally robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[1][2]
- Vectorial Projection of Substituents: The well-defined stereochemistry allows for the precise spatial projection of pharmacophoric groups into the binding pocket of a biological target, enabling rational drug design.

Section 6: Safety, Handling, and Storage

Proper handling of CBDA is essential for ensuring user safety and maintaining the chemical's integrity.

Table 3: GHS Hazard Information

Category	Code(s)	Description
Hazard Codes	Xi	Irritant
Hazard Statements	H315, H319, H335	Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation

| Precautionary Statements| P261, P280, P302+P352, P305+P351+P338 | Avoid breathing dust. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. |

Source: Aggregated GHS information.[\[6\]](#)

Handling Recommendations:

- Use in a well-ventilated area or fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

Storage Recommendations:

- Moisture Sensitivity: Store in a tightly sealed container to prevent hydrolysis.
- Inert Atmosphere: For long-term storage, keep under an inert atmosphere (e.g., nitrogen or argon).
- Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended.[\[13\]](#)

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